(3r,4s)-Piperidine-3,4-diol
Overview
Description
(3r,4s)-Piperidine-3,4-diol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, a six-membered ring containing one nitrogen atom, with hydroxyl groups attached to the third and fourth carbon atoms in a specific stereochemical configuration. The stereochemistry of this compound is crucial for its biological activity and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4s)-Piperidine-3,4-diol can be achieved through several methods, including chemoenzymatic synthesis and traditional organic synthesis routes. One common method involves the reduction of a suitable precursor, such as a piperidine derivative with ketone or aldehyde groups at the 3 and 4 positions, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction conditions typically involve low temperatures and inert atmospheres to prevent oxidation and ensure high stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity and yield. For example, lipase-mediated resolution protocols can be employed to separate the desired enantiomer from a racemic mixture. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(3r,4s)-Piperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be further reduced to form piperidine derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, tosyl chloride, or other halogenating agents.
Major Products
The major products formed from these reactions include various piperidine derivatives with altered functional groups, which can serve as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(3r,4s)-Piperidine-3,4-diol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable chiral building block for the synthesis of complex organic molecules. In biology and medicine, it is used in the development of pharmaceuticals, including drugs targeting neurological disorders and infectious diseases. Additionally, it finds applications in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3r,4s)-Piperidine-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the piperidine ring can form hydrogen bonds with biological molecules, influencing their activity and function. This compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(3r,4s)-3,4-Dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin: A compound with a similar stereochemical configuration but different functional groups and biological activity.
(3r,4s)-3-Methoxy-4-methylaminopyrrolidine: Another chiral compound with a piperidine ring, used in the synthesis of pharmaceuticals.
Uniqueness
(3r,4s)-Piperidine-3,4-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its versatility as a chiral building block and its role in the synthesis of bioactive molecules highlight its importance in various scientific fields.
Properties
IUPAC Name |
(3R,4S)-piperidine-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWMVPZODQBRB-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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